

The Structural and Mechanistic Landscape of Tyroserleutide (YSL): A Technical Overview

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Compound of Interest		
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Abstract

Tyroserleutide (YSL), a tripeptide with the sequence L-Tyrosyl-L-seryl-L-leucine, has demonstrated notable anti-neoplastic properties, positioning it as a molecule of interest in oncology research. This technical guide synthesizes the current understanding of YSL's structure and its mechanisms of action. While the primary amino acid sequence is well-established, higher-order structural details remain largely uncharacterized in publicly accessible literature. This document outlines the known chemical and physical properties of YSL, summarizes its biological activities with available quantitative data, and visually represents its proposed signaling pathways. It is important to note that detailed experimental protocols for many of the cited studies are not extensively available in the public domain.

Core Structural and Physicochemical Properties

Tyroserleutide is a linear tripeptide composed of the amino acids Tyrosine, Serine, and Leucine.[1] Its fundamental properties are summarized in the table below.



Property	Value	Reference
Amino Acid Sequence	Tyr-Ser-Leu (YSL)	[1]
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S)-2-amino- 3-(4- hydroxyphenyl)propanoyl]amin o]-3- hydroxypropanoyl]amino]-4- methylpentanoic acid	[1]
Molecular Formula	C18H27N3O6	[1]
Molecular Weight	381.4 g/mol	[1]
Canonical SMILES	CC(C)CINVALID-LINK NC(=O)INVALID-LINK NC(=O)INVALID-LINKN	[1]
CAS Number	138168-48-6	[1]

As a small, linear peptide, YSL is unlikely to possess a stable, globular tertiary structure akin to larger proteins. Its conformation is likely flexible and dependent on the surrounding microenvironment. To date, no publicly available studies utilizing techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to define a specific three-dimensional structure for YSL have been identified.

Mechanism of Action and Signaling Pathways

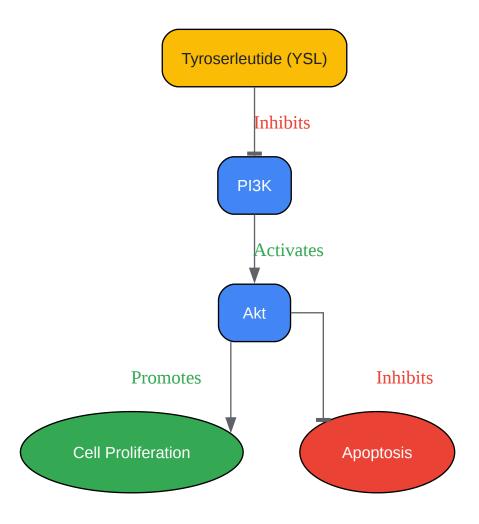
The anti-tumor activity of Tyroserleutide is multifaceted, involving the modulation of key signaling pathways implicated in cell growth, adhesion, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/Akt signaling pathway and the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1). There is also evidence to suggest a direct pro-apoptotic effect on mitochondria.

Inhibition of the PI3K/Akt Signaling Pathway

YSL has been shown to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell proliferation and survival. The proposed mechanism



involves the inhibition of PI3K activity, which in turn prevents the phosphorylation and activation of Akt. This disruption leads to downstream effects that favor cell cycle arrest and apoptosis.



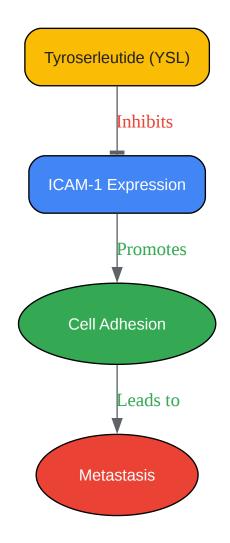
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Figure 1. Proposed inhibition of the PI3K/Akt signaling pathway by Tyroserleutide (YSL).

Downregulation of ICAM-1 Expression

YSL has been observed to inhibit the expression of ICAM-1, a cell surface glycoprotein that plays a crucial role in tumor cell invasion, adhesion, and metastasis. By reducing ICAM-1 levels, YSL may impede the ability of cancer cells to interact with their microenvironment and metastasize.





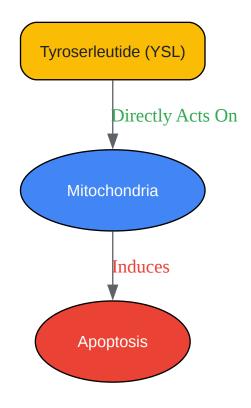
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Figure 2. Downregulation of ICAM-1 expression by Tyroserleutide (YSL).

Direct Mitochondrial Action

Studies have indicated that YSL may directly target mitochondria, the powerhouses of the cell, to induce apoptosis. This direct action is a significant aspect of its anti-cancer activity.





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Figure 3. Proposed direct action of Tyroserleutide (YSL) on mitochondria to induce apoptosis.

Quantitative Biological Activity Data

The biological effects of Tyroserleutide have been quantified in several studies. The following table summarizes some of the available data. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.



Activity	Cell Line	Concentration/ Dose	Result	Reference
Inhibition of Cell Proliferation	Human Hepatocellular Carcinoma (BEL- 7402)	160 μg/kg/day (in vivo)	64.17% inhibition rate	[2]
Inhibition of Cell Invasion	Human Hepatocellular Carcinoma (SK- HEP-1)	0.2 mg/mL	19.33% inhibition	[2]
Inhibition of Cell Invasion	Human Hepatocellular Carcinoma (SK- HEP-1)	0.4 mg/mL	33.70% inhibition	[2]
Cytotoxicity (IC50) with Transporter	MCF-7	0.27 mM (with 4.0 µM 5F–C12 transporter)	16.1-fold improvement in IC50	[3]
Inhibition of Cell Proliferation	Mouse Melanoma (B16- F10)	0.01-100 μg/mL	28.11% inhibition	[4]
Inhibition of Cell Adhesion	Mouse Melanoma (B16- F10)	Not specified	29.15% inhibition	[4]
Inhibition of Cell Invasion	Mouse Melanoma (B16- F10)	Not specified	35.31% inhibition	[4]

Experimental Methodologies

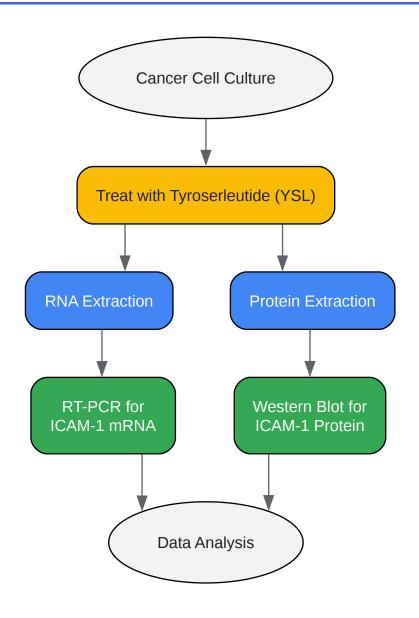
While detailed, step-by-step protocols for the biological assays performed with Tyroserleutide are not consistently provided in the literature, the common techniques employed include:



- Western Blotting: Used to detect the protein expression levels of ICAM-1. This typically
 involves protein extraction from treated and untreated cells, separation by SDS-PAGE,
 transfer to a membrane, and probing with specific antibodies against ICAM-1 and a loading
 control.
- Reverse Transcription Polymerase Chain Reaction (RT-PCR): Employed to measure the mRNA expression levels of genes such as ICAM-1. This involves RNA extraction, reverse transcription to cDNA, and amplification of the target gene using specific primers.
- Cell-Based Assays:
 - Proliferation/Viability Assays (e.g., MTT, MTS): To assess the effect of YSL on cancer cell growth and survival.
 - Adhesion Assays: To quantify the ability of cancer cells to adhere to extracellular matrix components or endothelial cell monolayers after treatment with YSL.
 - Invasion Assays (e.g., Transwell/Boyden chamber assays): To measure the ability of cancer cells to migrate through a basement membrane matrix in the presence or absence of YSL.
- In Vivo Tumor Models: Studies have utilized animal models, such as nude mice with xenografted human tumors, to evaluate the anti-tumor efficacy of YSL in a living organism.

The following diagram illustrates a general workflow for assessing the impact of YSL on ICAM-1 expression.





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Figure 4. General experimental workflow for analyzing the effect of YSL on ICAM-1 expression.

Conclusion and Future Directions

Tyroserleutide (YSL) is a tripeptide with a well-defined primary structure and demonstrated antineoplastic activity. Its mechanisms of action appear to converge on the inhibition of critical cell signaling pathways (PI3K/Akt) and cell adhesion molecules (ICAM-1), as well as through direct mitochondrial-mediated apoptosis. While the foundational knowledge of its biological effects is established, a significant gap exists in the understanding of its three-dimensional structure and the precise, detailed protocols of the experiments in which its activity was assessed. Future research efforts should focus on elucidating the conformational properties of YSL, which may



aid in the design of more potent analogues. Furthermore, the publication of detailed experimental methodologies would be invaluable for the reproducibility and advancement of research in this area.

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